molecular formula C21H22FN3O4 B2569305 N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953950-54-4

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2569305
CAS No.: 953950-54-4
M. Wt: 399.422
InChI Key: FENAPTUNKNVJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a phenylmorpholino moiety, and an oxalamide linkage, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorobenzyl intermediate.

    Synthesis of the Phenylmorpholino Intermediate: Separately, 2-phenylmorpholine is synthesized through the reaction of phenylamine with ethylene oxide.

    Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the phenylmorpholino intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The fluorine atom can influence the compound’s electronic distribution, making it a valuable molecule for studying structure-activity relationships.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-17-8-6-15(7-9-17)12-23-20(27)21(28)24-13-19(26)25-10-11-29-18(14-25)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENAPTUNKNVJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.